3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Overview
Description
The compound “3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and a bicyclic heptane structure, which is a type of cycloalkane . The molecule also has an amino group (-NH2) and a hydroxyl group (-OH), which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a bicyclic heptane structure attached to a pyridine ring via a carbon atom. The third carbon on the pyridine ring would bear an amino group, and the sixth carbon on the heptane ring would bear a hydroxyl group .Chemical Reactions Analysis
The amino and hydroxyl groups in the molecule could potentially participate in various chemical reactions. The amino group could engage in reactions typical of amines, such as acylation or alkylation. The hydroxyl group could potentially be involved in reactions typical of alcohols, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups. For instance, the presence of an amino group might make the compound basic, while the presence of a hydroxyl group could enable it to form hydrogen bonds .Scientific Research Applications
Aromatase Inhibitory Activity
The synthesis of novel achiral 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane derivatives has been reported, displaying significant in vitro inhibition of human placental aromatase. These compounds, including 3-cyclohexyl and 3-cyclohexylmethyl derivatives, were found to be more potent than a clinically effective agent, indicating potential for endocrine therapy of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
Synthetic Methodologies
Research has been conducted on the synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton, achieved through intramolecular reductive cyclopropanation. This methodology offers a route to enantiomerically pure compounds, highlighting the versatility of azabicyclo compounds in synthetic chemistry (Gensini et al., 2002).
Building Blocks for Medicinal Chemistry
Azabicyclo[3.1.0]hexane-1-ols have been identified as versatile intermediates for the asymmetric synthesis of pharmacologically active products. Their ability to undergo selective rearrangement and ring cleavage to produce pyrrolidinones and other biologically relevant structures showcases their potential as building blocks in drug development (Jida et al., 2007).
Advanced Building Blocks for Drug Discovery
The development of a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes has been described, presenting these compounds as attractive building blocks for drug discovery. This synthesis utilizes common chemicals and showcases the potential for creating novel therapeutic agents (Denisenko et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-2-1-3-13-11(9)14-5-7-4-8(6-14)10(7)15/h1-3,7-8,10,15H,4-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAAZGVRFRDKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C3=C(C=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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